molecular formula C8H12ClNO B13642020 8-Azabicyclo[3.2.1]octane-8-carbonylchloride

8-Azabicyclo[3.2.1]octane-8-carbonylchloride

Cat. No.: B13642020
M. Wt: 173.64 g/mol
InChI Key: VAPVXQWJZXBOHN-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-8-carbonylchloride (nortropane-8-carbonyl chloride) is a bicyclic amine derivative with a rigid bridged structure. It serves as a critical intermediate in synthesizing bioactive molecules, particularly unsymmetrical ureas for drug discovery . The compound's scaffold is structurally analogous to tropane alkaloids, which are known for their diverse pharmacological activities, including CNS modulation and antipathogenic properties .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octane-8-carbonyl chloride

InChI

InChI=1S/C8H12ClNO/c9-8(11)10-6-2-1-3-7(10)5-4-6/h6-7H,1-5H2

InChI Key

VAPVXQWJZXBOHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Azabicyclo[3.2.1]octane-8-carbonylchloride

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of the corresponding 8-azabicyclo[3.2.1]octan-8-one or related bicyclic amines into the acyl chloride derivative. This is commonly achieved via chlorination of the carboxylic acid or carboxylate precursor using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperature conditions to avoid decomposition or side reactions.

Specific Preparation Routes

Preparation from 8-Azabicyclo[3.2.1]octan-8-one Derivatives
  • A documented method involves the conversion of 8-azabicyclo[3.2.1]octan-8-one derivatives to the corresponding 3-cyano or hydroxy substituted intermediates, followed by treatment with phosphorus oxychloride and pyridine at low temperatures (-10°C) to generate the carbonyl chloride functionality.

  • For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one was reacted with hydrochloric acid and diethyl ether at 0°C, followed by chlorination with POCl₃ and pyridine under nitrogen atmosphere at -10°C to yield the acyl chloride derivative.

  • The process includes extraction with ethyl acetate, washing with water and brine, and pH adjustment steps to isolate the product.

Synthesis via Hydrolysis and Subsequent Chlorination
  • Another approach starts from ethyl isocyanoacetate, which undergoes ring-closing and hydrolysis under reflux with 6N aqueous hydrochloric acid to yield 8-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride. This acid can then be converted to the acyl chloride using chlorinating agents.

  • This method is noted for its straightforwardness, scalability, and good overall yield (41% global yield from ethyl isocyanoacetate), making it suitable for producing the bicyclic scaffold for further derivatization.

Enantioselective Construction and Functionalization
  • Advanced synthetic methodologies focus on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, often starting from achiral tropinone derivatives or acyclic precursors with stereochemical information. These methods allow for stereocontrolled formation of the bicyclic core and subsequent functionalization to the carbonyl chloride.

  • Such approaches are critical for producing enantiomerically pure intermediates for pharmaceutical applications.

Preparation of Nortropane-8-carbonyl Chlorides as Key Intermediates

  • Nortropane-8-carbonyl chlorides, structurally related to this compound, have been prepared by treating the corresponding carboxylic acid or amide precursors with chlorinating agents. These intermediates are then used to synthesize libraries of unsymmetrical ureas via reaction with amines in high yield (up to 129 examples reported).

  • The general procedure involves reacting the bicyclic acid derivative with reagents such as thionyl chloride or phosphorus oxychloride, followed by purification steps to isolate the acyl chloride intermediate.

Data Table: Summary of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield / Notes Reference
1 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one HCl (5M), Diethyl ether (0°C), POCl₃, Pyridine (-10°C, N₂ atmosphere) Efficient chlorination, product isolated by extraction and pH adjustment
2 Ethyl isocyanoacetate Hydrolysis in 6N HCl reflux, then chlorination with POCl₃ or SOCl₂ 41% global yield for acid intermediate; scalable
3 Achiral tropinone derivatives Enantioselective synthesis, stereocontrolled ring closure Enables production of enantiomerically pure compounds
4 Nortropane-8-carboxylic acid derivatives Chlorinating agents (SOCl₂, POCl₃), followed by amine coupling High yield intermediates for urea libraries

Analytical and Research Discoveries

  • The preparation methods have been optimized to maintain the integrity of the bicyclic scaffold while introducing the reactive carbonyl chloride group, critical for downstream functionalization.

  • Enantioselective synthetic routes provide access to stereochemically defined intermediates, which is essential for the biological activity of derived compounds, especially in peptide design and tropane alkaloid synthesis.

  • The use of phosphorus oxychloride and pyridine at low temperatures has been shown to be effective in generating acyl chlorides without significant side reactions or decomposition.

  • The synthetic intermediates such as nortropane-8-carbonyl chlorides serve as versatile building blocks for combinatorial chemistry, enabling the rapid generation of compound libraries with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-8-carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions could result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carbonylchloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₈H₁₀ClNO
  • Structure : Comprises a bicyclo[3.2.1]octane framework with a carbonyl chloride group at the 8-position.
  • Synthetic Utility : Reacts readily with amines to form ureas in high yields (e.g., 129 examples with >80% efficiency) .

Comparison with Structurally Similar Compounds

The following table and analysis highlight differences in structure, biological activity, and applications between 8-azabicyclo[3.2.1]octane-8-carbonylchloride and its analogues.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Applications Reference
This compound C₈H₁₀ClNO 8-carbonyl chloride Urea library synthesis for drug discovery [1]
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₁H₁₅ClN₂S 3-(pyridinylsulfanyl), HCl salt Potential insecticidal/antipathogenic agent (structural similarity to WO 9825924 derivatives) [2], [4]
8-Methyl-8-azabicyclo[3.2.1]octane hydrochloride C₈H₁₆ClN 8-methyl, HCl salt Intermediate for CNS-targeting alkaloids (e.g., ecgonine derivatives) [5], [19]
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride C₈H₁₂ClN₂ 3-carbonitrile, exo-configuration, HCl salt Antagonist development (e.g., opioid receptor modulation) [8], [20]
3β-Aminotropane arylamide derivatives Variable 3β-aminobenzyl, aryl amide NK1 receptor antagonists with hERG selectivity [3], [7]

Structural and Pharmacological Differences

Functional Group Variations :

  • Carbonyl Chloride vs. Carbonitrile : The carbonyl chloride group in the parent compound enables nucleophilic substitution for urea formation, while the carbonitrile group in exo-3-carbonitrile derivatives enhances binding to opioid receptors via polar interactions .
  • Methyl Substitution : 8-Methyl derivatives (e.g., CAS 23555-06-8) exhibit increased lipophilicity, improving blood-brain barrier penetration for CNS applications .

Biological Activity: Antipathogenic Activity: Pyridinylsulfanyl and fused oxazole derivatives (e.g., WO 2014104407) show insecticidal properties, contrasting with the urea-forming parent compound's role in drug discovery . Receptor Antagonism: Benzylamine-substituted analogues (e.g., 3β-arylamides) demonstrate nanomolar affinity for human NK1 receptors, with acidic C6 substituents reducing hERG channel toxicity .

Synthetic Routes: The parent compound is synthesized via cyclopropanation or [3+2]-cycloadditions , whereas methylated or carbonitrile derivatives require enantioselective desymmetrization of tropinone .

Critical Analysis of Evidence

  • Research Gaps: Limited data exist on the pharmacokinetics of carbonitrile derivatives, warranting further study .

Biological Activity

8-Azabicyclo[3.2.1]octane-8-carbonylchloride is a compound belonging to the family of bicyclic nitrogen-containing heterocycles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The 8-azabicyclo[3.2.1]octane scaffold is characterized by its bicyclic structure that incorporates a nitrogen atom within the ring system. This unique configuration contributes to its rigidity and similarity to bioactive alkaloids such as nicotine and cocaine, which are known for their interactions with various neurotransmitter receptors and other biological targets .

Pharmacological Properties

Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities:

  • Analgesic Effects : Some derivatives have shown efficacy as analgesics, with activity comparable to morphine .
  • Neurotransmitter Modulation : The compound has been reported to act as an agonist at various opioid receptors, particularly κ-opioid receptors (KOR), demonstrating potential for pain management and addiction treatment .
  • Antitumor Activity : Certain derivatives exhibit cytotoxic effects against tumor cell lines, including glioblastoma and hepatocellular carcinoma .
  • Antibacterial Properties : Recent studies have highlighted dual inhibitors derived from this scaffold that show potent antibacterial activity against multidrug-resistant strains .

Synthesis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves strategies that ensure stereochemical control to achieve the desired enantiomeric forms. Various synthetic routes have been explored, including:

  • Enantioselective Construction : Methods focusing on stereoselective transformations to produce the bicyclic structure directly from acyclic precursors .
  • Functionalization Techniques : Modification of the core structure through various chemical reactions to enhance biological activity .

1. Analgesic Activity

A study by Ong and Anderson demonstrated that specific derivatives of the azabicyclo[3.2.1]octane scaffold displayed significant analgesic properties, with some compounds exhibiting a combined agonist-antagonist effect similar to morphine .

2. Antitumor Activity

Research conducted by Andreotti's group revealed that certain compounds mimicking the conformation of cocaine acted as potent triple reuptake inhibitors (TRUI) and exhibited cytotoxicity against various cancer cell lines . The findings suggest that structural modifications could enhance antitumor efficacy.

3. Antibacterial Activity

A recent investigation highlighted a dual inhibitor derived from the azabicyclo[3.2.1]octane framework that effectively inhibited bacterial topoisomerases, showing promising results against resistant strains such as Staphylococcus aureus . The compound demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range.

Q & A

Q. What are the common synthetic routes for preparing 8-azabicyclo[3.2.1]octane-8-carbonylchloride?

The synthesis typically involves enantioselective construction of the bicyclic scaffold from acyclic precursors. For example, the 8-azabicyclo[3.2.1]octane core is synthesized via cyclization of benzylamine with ditosylate intermediates derived from diols like 2,5-bis(hydroxymethyl)tetrahydrofuran. Subsequent deprotection (e.g., hydrogenolysis of the N-benzyl group) yields the free amine, which is converted to the carbonyl chloride using phosgene or thionyl chloride . Key reaction conditions include controlled temperatures (0–25°C), inert atmospheres, and purification via recrystallization from 2-propanol/heptane mixtures .

Q. How is this compound characterized analytically?

Characterization employs:

  • HPLC-MS : To quantify purity and identify degradation products (e.g., under acidic or oxidative conditions) .
  • NMR : To confirm stereochemistry and substitution patterns, particularly for distinguishing endo/exo isomers .
  • X-ray crystallography : For resolving ambiguous stereochemical assignments in derivatives .

Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

These compounds primarily interact with:

  • Monoamine transporters : Dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake .
  • Enzymes : Acetylcholinesterase (AChE) and monoamine oxidase (MAO), inhibiting their activity via competitive binding to active sites .
  • ELOVL6 : Long-chain fatty acid elongase 6, implicated in metabolic disorders .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be optimized?

  • Catalytic asymmetric methods : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cyclopropanation or hydrogenation steps .
  • Chiral auxiliaries : Incorporate temporary stereochemical guides (e.g., Evans oxazolidinones) during cyclization to control bridgehead stereochemistry .
  • Dynamic kinetic resolution : Apply conditions where racemization and selective crystallization occur simultaneously to enhance enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies (e.g., variable IC50 values for AChE inhibition) may arise from:

  • Subcellular localization : Differences in compartmentalization (e.g., mitochondrial vs. cytoplasmic MAO isoforms) .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) affecting ligand-protein interactions .
  • Structural analogs : Subtle modifications (e.g., N-substituents) altering binding kinetics. Resolve via comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Q. How do metabolic pathways influence the pharmacokinetics of 8-azabicyclo[3.2.1]octane derivatives?

  • Phase I metabolism : Oxidative N-demethylation (via CYP450 enzymes) generates primary amines, which may retain activity .
  • Phase II conjugation : Glucuronidation of hydroxylated metabolites increases water solubility for renal excretion .
  • In vitro assays : Use hepatocyte microsomes or recombinant enzymes (e.g., CYP3A4) to identify major metabolites and assess toxicity .

Q. What methodologies address stability challenges during large-scale synthesis?

  • Degradation control : Limit acetonitrile content (<0.1%) in reaction mixtures to prevent byproduct formation (e.g., nitrile adducts) .
  • Purification : Employ countercurrent chromatography (CCC) for high-purity isolation of hygroscopic intermediates .
  • Storage : Stabilize carbonyl chloride derivatives under argon at −20°C to minimize hydrolysis .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

  • Core modifications : Introducing substituents at the 3β-position enhances DAT/SERT selectivity (e.g., 3β-arylamide derivatives show 10-fold higher SERT affinity) .
  • Bridging groups : Replacing the carbonyl chloride with ureas (via reaction with amines) improves metabolic stability while retaining MAO inhibition .
  • Computational modeling : Density functional theory (DFT) predicts electrostatic potential maps to prioritize synthetic targets .

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